molecular formula C19H26N2O3S B2409264 N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898438-63-6

N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No. B2409264
CAS RN: 898438-63-6
M. Wt: 362.49
InChI Key: RJTGWTIFIQJLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide, also known as CH-223191, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the aryl hydrocarbon receptor (AhR), a transcription factor that plays a critical role in the regulation of various physiological and pathological processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide involves the competitive inhibition of the binding of AhR to its endogenous ligands, such as TCDD. AhR is a cytosolic protein that forms a complex with various co-chaperones in the absence of ligands. Upon ligand binding, AhR undergoes a conformational change and translocates to the nucleus, where it forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT) and binds to the xenobiotic response element (XRE) in the promoter region of target genes, leading to their transcriptional activation. This compound binds to the ligand-binding domain of AhR and prevents its interaction with ligands, thereby inhibiting its nuclear translocation and transcriptional activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In vitro studies have demonstrated that this compound can inhibit the activation of AhR by various ligands, including TCDD, 6-formylindolo[3,2-b]carbazole (FICZ), and kynurenine. This compound has also been shown to inhibit the expression of AhR target genes, such as cytochrome P450 1A1 (CYP1A1) and CYP1B1, in different cell types. In vivo studies have demonstrated that this compound can attenuate the toxic effects of TCDD on the liver, skin, and immune system in mice. This compound has also been shown to have anti-inflammatory and anti-tumor effects in various animal models.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity and potency for AhR inhibition, which allows for the specific manipulation of AhR activity in different biological systems. This compound is also relatively stable and easy to handle, which makes it a valuable tool for in vitro and in vivo studies. However, one of the main limitations of this compound is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in some experimental settings. This compound also has a relatively short half-life in vivo, which can affect its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the research on N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide. One of the main directions is the development of more potent and selective AhR inhibitors that can overcome the limitations of this compound, such as low solubility and short half-life. Another direction is the investigation of the role of AhR in different pathological conditions, such as cancer, autoimmune disorders, and metabolic disorders, using this compound as a tool. The identification of novel AhR ligands and the characterization of their effects on AhR activity and function is also an important direction for future research. Finally, the development of AhR-based therapies for the treatment of various diseases is a promising area of research that can benefit from the use of this compound as a lead compound.

Synthesis Methods

The synthesis of N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide involves a multistep process that starts with the reaction of 2-aminobenzoic acid with cycloheptanone to form the corresponding imine. This intermediate is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently reacted with 3-chloro-4-fluoroaniline to form the final product. The overall yield of this synthesis is around 20%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has been widely used in scientific research to study the role of AhR in various biological processes. AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, immune response, cell differentiation, and proliferation. Aberrant activation of AhR has been implicated in the development of various diseases, including cancer, autoimmune disorders, and metabolic disorders. This compound has been shown to selectively inhibit the activation of AhR by its endogenous ligands, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), without affecting its basal activity. This makes this compound a valuable tool for studying the specific functions of AhR in different biological contexts.

properties

IUPAC Name

N-cycloheptyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c22-18-10-9-15-13-17(12-14-6-5-11-21(18)19(14)15)25(23,24)20-16-7-3-1-2-4-8-16/h12-13,16,20H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTGWTIFIQJLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.